Deschloro W-19 (hydrochloride)
Description
Deschloro W-19 (hydrochloride) is a synthetic compound categorized as an analgesic and used primarily in research and forensic applications. It is the nitro-reduction metabolite of W-18, a potent opioid-like compound . Structurally, it lacks the chlorine atom present in its parent compound, W-18, which alters its pharmacological profile. Analytical data indicate that Deschloro W-19 (hydrochloride) has a purity of >98% (HPLC) and is supplied as a reference material for quality control in studies involving synthetic opioids.
Properties
Molecular Formula |
C19H23N3O2S · HCl |
|---|---|
Molecular Weight |
393.9 |
InChI |
InChI=1S/C19H23N3O2S.ClH/c20-17-11-9-16(10-12-17)13-15-22-14-5-4-8-19(22)21-25(23,24)18-6-2-1-3-7-18;/h1-3,6-7,9-12H,4-5,8,13-15,20H2;1H/b21-19-; |
InChI Key |
PTTPTGFSUZVXII-WQGAEACMSA-N |
SMILES |
O=S(/N=C1CCCCN/1CCC2=CC=C(N)C=C2)(C3=CC=CC=C3)=O.Cl |
Synonyms |
(Z)-N-(1-(4-aminophenethyl)piperidin-2-ylidene)benzenesulfonamide, monohydrochloride |
Origin of Product |
United States |
Comparison with Similar Compounds
Deschloro Bupropion Hydrochloride
- Structure: 2-(tert-Butylamino)-1-phenylpropan-1-one hydrochloride.
- Molecular Formula: C₁₃H₁₉NO·ClH.
- Molecular Weight : 241.76 g/mol.
- Role: A pharmacopeial impurity in Bupropion hydrochloride (an antidepressant).
- Key Difference: The absence of chlorine reduces its binding affinity to dopamine and norepinephrine transporters, rendering it inactive as an antidepressant .
Deschloro-C-1027
- Structure : A bioengineered analogue of the radiomimetic enediyne C-1027, with a chlorine atom removed from the chromophore.
- Activity : Retains DNA double-strand break (DSB) induction but at 2-fold lower efficiency than C-1027. Activates DNA damage response proteins (e.g., p53-Ser15, Chk2-Thr68) and induces G2-M cell cycle arrest. Unlike C-1027, its activity is independent of ATM kinase, suggesting a unique mechanism of action .
- Key Difference : Deschloro W-19 lacks radiomimetic activity, highlighting divergent applications (analgesic vs. anticancer research).
Bendamustine Deschloro Dimer
- Structure : Dimer formed via hydrolysis and intermolecular esterification of bendamustine (a nitrogen mustard chemotherapeutic).
- Role : A synthetic impurity in bendamustine hydrochloride, synthesized for quality testing.
Deschloroclozapine
- Structure : Clozapine analogue lacking the chlorine substituent.
- Activity: Limited toxicological data, but structural changes likely reduce affinity for dopamine and serotonin receptors compared to clozapine.
- Key Difference : Deschloro W-19 is an analgesic metabolite, while deschloroclozapine is a research tool for studying antipsychotic mechanisms .
Mechanistic and Pharmacological Comparisons
Table 1: Comparative Overview
Impact of Chlorine Removal
- Deschloro W-19 vs. W-18 : Chlorine removal likely reduces opioid receptor binding, as seen in other deschlorinated analogues (e.g., deschloroclozapine’s reduced receptor affinity) .
- Deschloro-C-1027 vs. C-1027 : Chlorine is critical for DNA intercalation; its absence weakens DSB induction but retains ATM-independent cytotoxicity .
- Deschloro Bupropion vs. Bupropion : Chlorine loss eliminates antidepressant activity, underscoring its role in target engagement .
Q & A
Q. What are the standard protocols for synthesizing Deschloro W-19 (hydrochloride) in academic research?
Deschloro W-19 (hydrochloride) is typically synthesized via microbial fermentation using modified Streptomyces strains. For example, deschloro analogs can be produced from the ΔsgcC3 mutant strain of Streptomyces globisporus (SB1008), followed by isolation via column chromatography and purification using HPLC . Researchers should optimize fermentation conditions (e.g., pH, temperature, nutrient media) to maximize yield and purity.
Q. How is Deschloro W-19 (hydrochloride) characterized using spectroscopic and chromatographic methods?
Characterization involves:
- Mass Spectrometry (MS): Confirm molecular weight and fragmentation patterns.
- Nuclear Magnetic Resonance (NMR): Analyze , , and 2D NMR spectra to verify structural integrity.
- High-Performance Liquid Chromatography (HPLC): Assess purity (>95% recommended) using reverse-phase C18 columns with UV detection at 254 nm .
- FT-IR Spectroscopy: Identify functional groups (e.g., amine, chloride) to validate the hydrochloride form.
Q. What in vitro models are appropriate for initial toxicity screening of Deschloro W-19 (hydrochloride)?
Use immortalized cell lines (e.g., HCT116 colorectal cancer cells) for preliminary cytotoxicity assays. Protocols include:
- MTT/PrestoBlue Assays: Measure cell viability after 24–72 hours of exposure.
- Clonogenic Survival Assays: Assess long-term reproductive cell death.
- Hypoxic Chambers: Simulate tumor microenvironments (0.5–1% O) to evaluate oxygen-dependent effects .
Advanced Research Questions
Q. How does hypoxia influence the DNA crosslinking activity of Deschloro W-19 (hydrochloride), and what experimental designs are optimal for studying this phenomenon?
Deschloro W-19 induces inter-strand DNA crosslinks (ICLs) preferentially under hypoxic conditions (0.5% O). Key methodologies include:
- Alkaline Comet Assay: Quantify DNA damage by measuring comet tail intensity. Under hypoxia, 10 nM Deschloro reduces tail intensity by 50% compared to normoxia .
- Comparative Agents: Include controls like C-1027 (ICL inducer) and NCS (single-strand break inducer) to differentiate mechanisms.
- Oxygen Gradients: Use modular incubator chambers to validate dose-response relationships across O levels (0.5–21%).
Table 1: Hypoxia-Specific DNA Damage by Deschloro W-19 (Hydrochloride)
| Condition | Deschloro Concentration | Comet Tail Intensity Reduction |
|---|---|---|
| Normoxia | 10 nM | No significant change |
| Hypoxia | 2.5 nM | 25% |
| Hypoxia | 10 nM | 50% |
| Data sourced from alkaline comet assays in HCT116 cells . |
Q. What methodologies are recommended for analyzing contradictory data on Deschloro W-19 (hydrochloride)'s mechanism of DNA damage across studies?
Contradictions may arise due to variability in:
- Oxygen Tension: Validate O levels using fluorescent probes (e.g., Image-iT® Hypoxia Reagents).
- Cell Type: Compare epithelial vs. mesenchymal cancer models (e.g., HCT116 vs. A549).
- Assay Sensitivity: Pair comet assays with γ-H2AX immunofluorescence for double-strand break detection.
- Data Normalization: Use internal controls (e.g., untreated hypoxic cells) to standardize comet tail measurements .
Q. How should researchers design dose-response studies to evaluate Deschloro W-19 (hydrochloride)'s efficacy under varying oxygen tensions?
- Dose Range: Test 0.1–100 nM concentrations to establish LD/LD values.
- Hypoxic Exposure: Pre-incubate cells in hypoxia chambers for 24 hours before treatment.
- Combination Studies: Co-administer with radiation (e.g., 2–20 Gy) to assess radiosensitization potential.
- Data Analysis: Apply nonlinear regression models (e.g., GraphPad Prism) to calculate IC and synergy scores .
Methodological Best Practices
- Literature Review: Use databases like Web of Science and BIOSIS Citation Index to retrieve peer-reviewed studies. Filter by keywords: "Deschloro W-19," "DNA crosslinks," and "hypoxia" .
- Data Reproducibility: Follow protocols from primary literature (e.g., comet assay steps in ). Document deviations meticulously .
- Ethical Compliance: Adhere to OSHA standards for handling hazardous chemicals, including proper waste disposal and PPE usage .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
